molecular formula C10H7Cl3N2O3S B2904945 2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide CAS No. 899218-89-4

2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B2904945
CAS No.: 899218-89-4
M. Wt: 341.59
InChI Key: HFFXLYHRNRKAPM-UHFFFAOYSA-N
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Description

“2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C10H7Cl3N2O3S. It has an average mass of 341.598 Da and a monoisotopic mass of 339.924286 Da . This compound has been studied in the context of its interaction with the Hepatitis C virus (HCV) NS5B polymerase .


Molecular Structure Analysis

The crystal structure of HCV NS5B polymerase in complex with “this compound” has been studied . This information can provide insights into the molecular structure of the compound and its interaction with the polymerase.

Scientific Research Applications

Anticancer Potential

  • Derivatives of benzenesulfonamides, including those similar to 2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, have been synthesized for potential anticancer applications. These compounds exhibit remarkable activity against various human tumor cell lines, such as lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, at low micromolar levels (Sławiński et al., 2012).
  • Another research explored similar benzenesulfonamide derivatives for their inhibition capabilities against carbonic anhydrase IX, a marker associated with cancer, demonstrating potent inhibitory effects and potential for anticancer drug development (Lolak et al., 2019).

Antibacterial and Antifungal Activities

  • Studies have synthesized novel benzenesulfonamide derivatives with significant antibacterial and antifungal properties. These compounds have shown promise in inhibiting various bacterial strains and fungal pathogens, suggesting potential applications in treating infections (Wang et al., 2010).

Photodynamic Therapy for Cancer

  • A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups like the 2,4,5-trichloro compound demonstrated potential for photodynamic therapy in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).

UV Protection and Textile Application

  • Benzenesulfonamide derivatives have been used in the development of azo dyes for cotton fabrics, providing UV protection and antimicrobial properties. This application demonstrates the versatility of these compounds beyond pharmaceutical uses (Mohamed et al., 2020).

Antimalarial Drug Development

  • Some benzenesulfonamide derivatives have been synthesized and studied for their potential as antimalarial drugs. Docking studies have suggested certain derivatives as lead compounds for developing new antimalarial treatments (Boechat et al., 2011).

Biochemical Analysis

Biochemical Properties

The compound 2,4,5-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has been found to interact with the Hepatitis C virus NS5B polymerase, a key enzyme in the replication of the Hepatitis C virus . This interaction suggests that the compound may have potential as an antiviral agent.

Cellular Effects

In cellular processes, this compound has been observed to inhibit the function of the Hepatitis C virus NS5B polymerase . This inhibition could potentially disrupt the replication of the virus, affecting its ability to infect host cells.

Molecular Mechanism

At the molecular level, this compound interacts with the Hepatitis C virus NS5B polymerase by binding to it . This binding inhibits the function of the polymerase, preventing it from replicating the viral RNA.

Temporal Effects in Laboratory Settings

The effects of this compound on the Hepatitis C virus NS5B polymerase have been observed over time in laboratory settings

Properties

IUPAC Name

2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N2O3S/c1-5-2-10(14-18-5)15-19(16,17)9-4-7(12)6(11)3-8(9)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFXLYHRNRKAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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